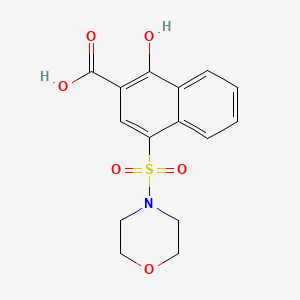![molecular formula C8H2N4OS2 B14509616 (4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile CAS No. 64139-56-6](/img/structure/B14509616.png)
(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile is a complex organic compound known for its unique structure and diverse applications. This compound features a dithiolo-pyrazine core, which is a fused ring system containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinctive chemical properties to the compound, making it valuable in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile typically involves the reaction of di-(sodiomercapto)methylenemalononitrile with 2,3-dichloropyrazine 1-oxide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction temperature is maintained at around 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. Large-scale reactors and precise control of reaction parameters are essential to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the pyrazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can lead to the formation of various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound’s potential as an antifungal and antiviral agent is being explored. Its unique chemical properties allow it to interact with biological targets in ways that traditional drugs cannot.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and coatings. Its ability to form stable complexes with metals makes it valuable in the production of corrosion inhibitors and catalysts.
Wirkmechanismus
The mechanism of action of (4-Oxo-2H-4lambda~5~-[1,3]
Eigenschaften
CAS-Nummer |
64139-56-6 |
|---|---|
Molekularformel |
C8H2N4OS2 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
2-(4-oxido-[1,3]dithiolo[4,5-b]pyrazin-4-ium-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H2N4OS2/c9-3-5(4-10)8-14-6-7(15-8)12(13)2-1-11-6/h1-2H |
InChI-Schlüssel |
SFXYGTSDOFESGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=C2C(=N1)SC(=C(C#N)C#N)S2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)
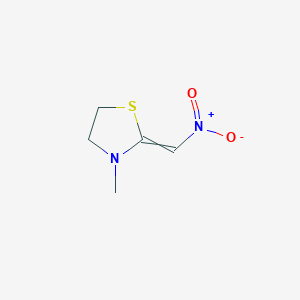
![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)
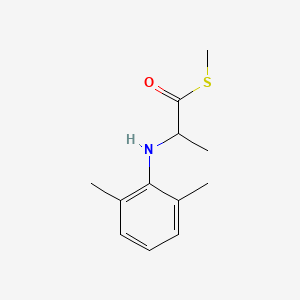
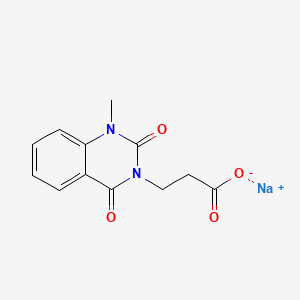
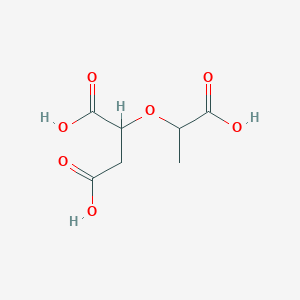
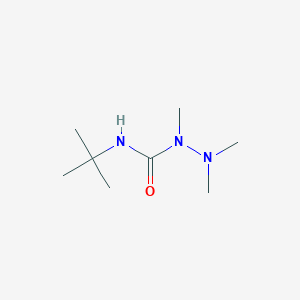
![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)


![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)
